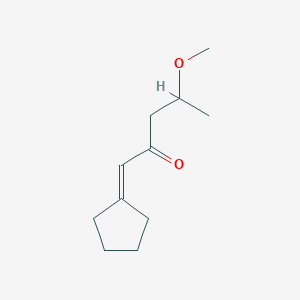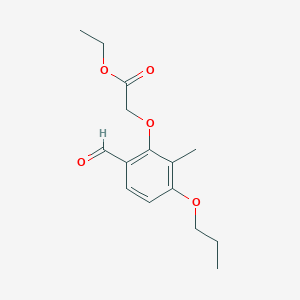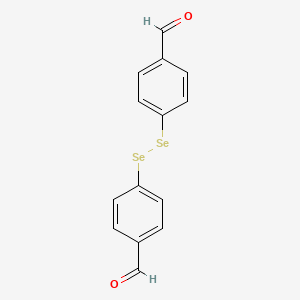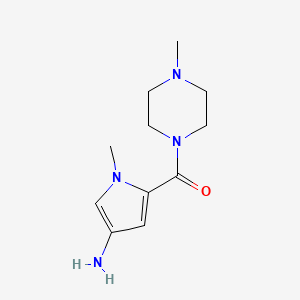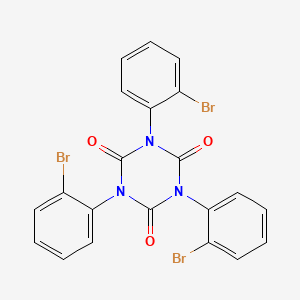
tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate is an organosilicon compound that features a tert-butyl group, dimethylsilyl group, and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate typically involves the reaction of tert-butyl dimethylsilyl chloride with prop-2-en-1-ol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride at room temperature. The resulting product is then purified through standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions typically result in the formation of new organosilicon compounds .
Applications De Recherche Scientifique
tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate exerts its effects involves the formation of stable silyl ethers. The silyl group provides steric protection, preventing unwanted side reactions and allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldimethylsilyl ether: Commonly used as a protecting group for alcohols.
tert-Butyldimethylsilyloxyacetaldehyde: Utilized in the synthesis of complex organic molecules.
Uniqueness
tert-Butyl dimethyl(prop-2-en-1-yl)silyl carbonate stands out due to its unique combination of functional groups, which provides versatility in synthetic applications. Its ability to undergo various chemical reactions and its use in multiple fields highlight its significance in scientific research and industrial applications .
Propriétés
Numéro CAS |
661464-02-4 |
|---|---|
Formule moléculaire |
C10H20O3Si |
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
tert-butyl [dimethyl(prop-2-enyl)silyl] carbonate |
InChI |
InChI=1S/C10H20O3Si/c1-7-8-14(5,6)13-9(11)12-10(2,3)4/h7H,1,8H2,2-6H3 |
Clé InChI |
IYWUEOXUAYRXJE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)O[Si](C)(C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Benzo[d]oxazol-2-yl)-2-phenylethan-1-amine hydrochloride](/img/structure/B12523610.png)
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![N-{1-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ylidene}hydroxylamine](/img/structure/B12523615.png)
![(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydrazine](/img/structure/B12523623.png)
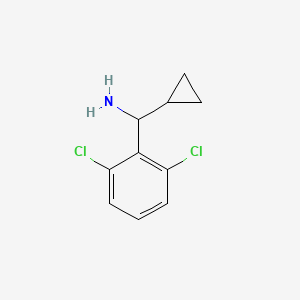
![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)
![8-[(Pyren-2-yl)oxy]octane-1-thiol](/img/structure/B12523633.png)
![Phenol, 3-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B12523640.png)
![3,3'-(Propane-1,3-diyl)bis[2-(4-methoxyphenyl)-3,4-dimethyloxetane]](/img/structure/B12523641.png)
